1-(3-甲基-7-(2-甲基-3-((5-甲基-1,3,4-噻二唑-2-基)硫代)丙基)-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

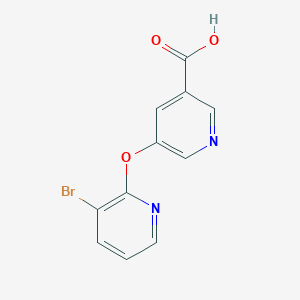

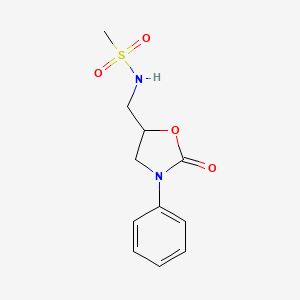

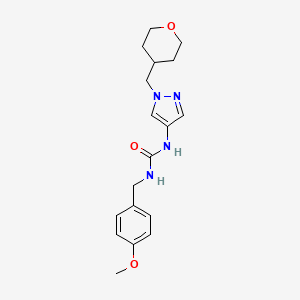

The compound "1-(3-methyl-7-(2-methyl-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a piperidine moiety, which is a common feature in many drugs, and a 1,3,4-thiadiazole ring, which is known for its presence in compounds with a variety of biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, piperidine-based 1,3,4-thiadiazole derivatives have been synthesized by reacting thiosemicarbazide with hydrazonoyl chlorides, followed by cyclization and further reactions to yield the desired 1,3,4-thiadiazole derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring system is known to interact with biological targets, as evidenced by the DNA binding investigations of 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin, which showed significant intercalative binding with DNA . The piperidine ring is another important structural feature, which is a six-membered heterocyclic amine that is often found in central nervous system agents .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological macromolecules. The 1,3,4-thiadiazole derivatives have been shown to bind to DNA, suggesting that the compound may also interact with DNA or other biological targets in a similar manner . The presence of the piperidine ring could also imply potential reactivity with neurotransmitter systems, as seen in other piperidine-based compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds with piperidine and 1,3,4-thiadiazole structures have been studied. These compounds often exhibit significant biological activity, such as anti-arrhythmic and anticancer properties , and their physical properties such as solubility and stability are tailored to enhance their pharmacological profiles. The piperidine moiety, in particular, is known to confer good oral exposure and central nervous system penetration .

科学研究应用

甘氨酸转运体 1 抑制

该化合物表现出作为甘氨酸转运体 1 (GlyT1) 抑制剂的潜力,这可能有利于治疗与中枢神经系统相关的疾病。山本等人 (2016) 发现相关化合物显示出有效的 GlyT1 抑制活性,并具有良好的药代动力学,从而可能增加大鼠脑脊液中的甘氨酸浓度 (Yamamoto et al., 2016).

抗菌和抗病毒活性

具有结构相似性的化合物已显示出对细菌和病毒的抑制作用。夏等人 (2015) 合成了含有哌嗪的新型 1,3,4-噻二唑酰胺化合物,发现它们对水稻黄单胞菌具有抑制作用,并且具有一定的抗病毒活性 (Xia, 2015).

抗炎和镇痛特性

阿布哈希姆等人 (2020) 合成了衍生自 1,3,4-噻二唑的新型化合物,发现它们具有显着的镇痛和抗炎活性。这些化合物作为 COX-1/COX-2 抑制剂是有效的 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

抗心律失常潜力

相关化合物已显示出显着的抗心律失常活性,表明在心血管研究中具有潜在应用。阿卜杜勒-阿齐兹等人 (2009) 合成了哌啶基 1,3-噻唑、1,3,4-噻二唑和 1,3-噻唑并[2,3-c]-1,2,4-三唑衍生物,具有显着的抗心律失常作用 (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

抗癌应用

新型 1,3,4-噻二唑衍生物表现出有希望的抗癌活性。蒂瓦里等人 (2017) 合成了含有噻二唑骨架和苯甲酰胺基团的席夫碱,发现它们对各种人癌细胞系有效 (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

抗菌和抗真菌特性

1,3,4-噻二唑衍生物已显示出优异的抗菌和抗真菌活性,表明开发新型抗菌剂的潜力。万等人 (2018) 合成了带有半碳腙部分的新型衍生物,发现它们对细菌菌株表现出优异的活性 (Wan, Gan, Hu, Meng, Tian, Li, Wu, Xu, Ouyang, & Wang, 2018).

杀伤利什曼原虫活性

1,3,4-噻二唑的一些衍生物表现出很强的杀伤利什曼原虫活性,使其成为治疗寄生虫感染的潜在候选者。福鲁马迪等人 (2005) 合成了 1,3,4-噻二唑衍生物并评估了它们对利什曼原虫主要前鞭毛体的杀伤利什曼原虫活性,发现它们比参考药物更有效 (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

属性

IUPAC Name |

1-[3-methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O3S2/c1-10(9-31-19-24-23-11(2)32-19)8-27-13-15(25(3)18(30)22-16(13)29)21-17(27)26-6-4-12(5-7-26)14(20)28/h10,12H,4-9H2,1-3H3,(H2,20,28)(H,22,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRLGWIOWLAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(C)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methyl-7-(2-methyl-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)